molecular formula C12H17N B2679549 (S)-2-Benzylpiperidine CAS No. 99112-94-4

(S)-2-Benzylpiperidine

Cat. No.: B2679549
CAS No.: 99112-94-4
M. Wt: 175.275
InChI Key: ITXCORRITGNIHP-LBPRGKRZSA-N
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Description

(S)-2-Benzylpiperidine (CAS: 32838-55-4; molecular formula: C₁₂H₁₇N; molecular weight: 175.28 g/mol) is a chiral piperidine derivative featuring a benzyl substituent at the 2-position of the piperidine ring. Its stereospecific (S)-configuration is critical in pharmaceutical and biochemical applications, where enantiomeric purity often dictates biological activity . The compound is utilized in covalent inhibitor design, proteomic profiling, and as a structural motif in drug discovery due to its ability to modulate target binding and reactivity .

Properties

IUPAC Name

(2S)-2-benzylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXCORRITGNIHP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and benzyl halides.

    N-Alkylation: The piperidine undergoes N-alkylation with benzyl halides under basic conditions to form N-benzylpiperidine.

    Chiral Resolution: The racemic mixture of N-benzylpiperidine is then subjected to chiral resolution techniques, such as crystallization with chiral acids or chromatography, to isolate the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Therapeutic Applications

1. Neurological Disorders

(S)-2-Benzylpiperidine has been investigated for its potential in treating neurological disorders. It has been identified as a promising candidate for conditions such as multiple sclerosis and neuropathic pain. Clinical trials have shown that it can modulate pain pathways effectively, providing relief to patients suffering from central neuropathic pain syndromes .

2. Alzheimer’s Disease

Research indicates that derivatives of this compound can inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. By inhibiting this enzyme, these compounds may help alleviate symptoms associated with Alzheimer’s Disease by enhancing cholinergic transmission . A comparative molecular field analysis has demonstrated a strong correlation between the structure of these compounds and their inhibitory activity, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy .

Biochemical Interactions

1. Enzyme Inhibition

This compound has been shown to act as a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which may have therapeutic effects in various conditions, including pain management and inflammation . The compound's derivatives have been synthesized and tested for their inhibition potency, with some achieving nanomolar inhibition values against MAGL .

2. Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound derivatives have revealed that specific substitutions on the piperidine ring significantly affect their biological activity. For example, the introduction of trifluoromethyl groups at particular positions has been correlated with enhanced inhibitory activity against MAGL . These findings are crucial for guiding future drug design efforts aimed at optimizing therapeutic profiles.

Case Studies

Case Study 1: Development of MAGL Inhibitors

A study conducted by Di Stefano et al. focused on the synthesis of new derivatives based on this compound aimed at developing more effective MAGL inhibitors. The research involved systematic modification of the compound's structure to assess the impact on inhibition potency and selectivity . The results indicated that certain modifications could significantly enhance the compound's efficacy, demonstrating the importance of SAR in drug development.

Case Study 2: Alzheimer’s Disease Treatment

In another research effort, a series of this compound derivatives were evaluated for their potential to improve cognitive function in models of Alzheimer’s Disease. The study utilized both in vitro assays to measure acetylcholinesterase inhibition and in vivo models to assess cognitive improvements. The findings suggested that specific derivatives not only inhibited enzyme activity but also improved memory performance in animal models, highlighting their potential as therapeutic agents for Alzheimer’s Disease .

Mechanism of Action

The mechanism of action of (S)-2-Benzylpiperidine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Positional Isomers: 4-Benzylpiperidine

Key Differences:

  • Structure: 4-Benzylpiperidine (CAS: 31252-42-3) differs in the position of the benzyl group (4-position vs. 2-position), altering steric and electronic interactions.
  • Applications: 4-Benzylpiperidine is primarily a chemical intermediate, whereas (S)-2-Benzylpiperidine is leveraged in activity-based probes for visualizing target engagement in enzymes .
Table 1: Positional Isomer Comparison
Parameter This compound 4-Benzylpiperidine
CAS Number 32838-55-4 31252-42-3
Molecular Weight 175.28 g/mol 175.28 g/mol
Benzyl Position 2 4
Toxicity Profile Low toxicity, high bioavailability Precautionary measures for irritation
Primary Use Drug discovery, proteomics Chemical synthesis

Stereoisomers: Racemic 2-Benzylpiperidine vs. (S)-Enantiomer

  • For example, this compound derivatives in covalent probes require precise stereochemistry to maintain inhibitory activity .
  • Pharmacokinetics: Enantiopure (S)-forms often exhibit superior metabolic stability and target engagement compared to racemic mixtures, as seen in protease inhibitor studies .

Functional Derivatives: 5-Propargyl Ether-Substituted this compound

A derivative of this compound (compound 76 in ) incorporates a 5-propargyl ether group, enhancing its utility as a covalent inhibitor. This modification enables "click chemistry" applications for target visualization, a feature absent in unsubstituted analogs .

Proteomic Profiling

This compound-based probes (e.g., compound 77 in ) outperform linear diazirine analogs in proteomic studies due to improved target binding and reduced non-specific interactions .

Drug Likeness and Toxicity

In silico analyses classify 2-Benzylpiperidine as rapidly absorbable with low toxicity, making it a favorable scaffold for lead optimization. In contrast, bulkier analogs (e.g., benzhydrylpiperazine) may face bioavailability challenges .

Table 2: Pharmacological Comparison of Piperidine Derivatives
Compound Bioavailability Toxicity Key Application
This compound High Low Enzyme inhibition
4-Benzylpiperidine Moderate Moderate Chemical synthesis
Benzhydrylpiperazine Low High Discontinued leads

Biological Activity

(S)-2-Benzylpiperidine is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and specific case studies that highlight its potential therapeutic applications.

This compound, a member of the piperidine family, has been studied for its interactions with various neurotransmitter systems and receptors. Its structural similarity to other stimulants like methylphenidate suggests potential applications in treating neurodegenerative diseases and psychiatric disorders.

2.1 Neurotransmitter Interactions

This compound exhibits notable interactions with several neurotransmitter transporters:

  • Dopamine Transporter (DAT) : The compound shows an affinity (K_i) for DAT at approximately 6,360 nM and an inhibition concentration (IC50) ranging from 3,780 to 8,800 nM, indicating moderate potency compared to methylphenidate .
  • Norepinephrine Transporter (NET) : It produces a 36% inhibition of binding at a concentration of 10,000 nM .
  • Serotonin Transporter (SERT) : A 22% inhibition of SERT binding was also noted at the same concentration .

These interactions suggest that this compound may influence mood and cognitive functions by modulating monoamine levels.

2.2 Cholinesterase Inhibition

Research indicates that compounds related to benzylpiperidine can act as cholinesterase inhibitors, which are crucial in treating Alzheimer's disease. For instance, certain derivatives have shown promising results in enhancing cell survival rates in neuroprotective assays against amyloid-beta toxicity .

3. Structure-Activity Relationship (SAR)

The SAR studies of benzylpiperidines reveal that modifications to the piperidine ring and the benzyl substituent significantly affect biological activity:

  • N-(Ureidoalkyl) Substituents : These modifications have been shown to enhance binding potency for CC chemokine receptor-3 (CCR3) antagonism from micromolar to low nanomolar ranges .
  • Substituent Variability : The introduction of various functional groups on the benzyl moiety can lead to variations in receptor selectivity and potency, demonstrating the importance of structural modifications in drug design .

4.1 Neuroprotection Against Amyloid-Beta

A study investigated the neuroprotective effects of a series of donepezil-benzylamine hybrids on SH-SY5Y cells exposed to amyloid-beta peptides. The results indicated that certain compounds significantly improved cell viability compared to untreated controls, suggesting potential for treating Alzheimer's disease .

4.2 CCR3 Antagonism

In another study focusing on the development of selective CCR3 antagonists, compounds derived from this compound showed potent inhibition of eotaxin-induced chemotaxis in human eosinophils. This highlights the anti-inflammatory potential of these compounds in allergic responses and asthma treatment .

5. Summary of Biological Activities

Activity Effect Reference
DAT InhibitionModerate potency; K_i = 6,360 nM
NET Inhibition36% inhibition at 10,000 nM
SERT Inhibition22% inhibition at 10,000 nM
Cholinesterase InhibitionImproved cell survival against Aβ toxicity
CCR3 AntagonismPotent inhibition of eosinophil chemotaxis

6. Conclusion

This compound demonstrates a range of biological activities with potential therapeutic applications in neurodegenerative diseases and inflammatory conditions. Ongoing research into its pharmacological properties and SAR will likely yield new insights into its utility as a drug candidate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Benzylpiperidine, and how can researchers ensure enantiomeric purity during synthesis?

  • Methodological Answer : The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. To ensure enantiomeric purity, researchers should employ chiral HPLC or NMR with chiral shift reagents for characterization. Detailed experimental protocols, including reaction conditions (e.g., temperature, solvent systems), must be documented to enable reproducibility. For known compounds, cite established literature; for novel derivatives, provide full spectral data (e.g., 1^1H NMR, 13^{13}C NMR, HRMS) and chromatographic purity (>95%) .

Q. How should researchers handle and store this compound to maintain stability and ensure laboratory safety?

  • Methodological Answer : Store this compound in airtight containers under inert gas (e.g., N2_2) at -20°C to prevent degradation. Use fume hoods for handling, and wear PPE (gloves, goggles, lab coats). Avoid prolonged storage, as decomposition may yield hazardous byproducts. Refer to safety data sheets (SDS) for specific hazard mitigation, including spill management (e.g., using absorbent materials) and disposal via certified waste services .

Q. What basic spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Core techniques include:

  • NMR Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR, comparing chemical shifts to literature values.
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • Chiral HPLC : Assess enantiopurity using chiral columns (e.g., Chiralpak AD-H) and isocratic elution.
    Document all parameters (e.g., solvent gradients, column types) in supplementary materials for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical configurations of this compound derivatives?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with vibrational circular dichroism (VCD) to validate stereochemistry. For conflicting data, replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and cross-validate using multiple techniques. Critically evaluate prior studies for methodological flaws (e.g., inadequate purification) .

Q. What experimental design principles should guide the optimization of this compound synthesis for high yield and scalability?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, temperature). Employ response surface methodology (RSM) to model interactions between factors. Include negative controls (e.g., racemic mixtures) and triplicate runs to assess reproducibility. Document deviations and outliers in supplementary materials .

Q. How can researchers systematically evaluate existing literature on this compound to identify knowledge gaps?

  • Methodological Answer : Conduct a scoping review using databases like SciFinder and Reaxys, filtering for primary sources. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unanswered questions. Use citation management tools (e.g., EndNote) to track sources and avoid redundancy .

Q. What strategies are effective for reconciling discrepancies in biological activity data of this compound analogs?

  • Methodological Answer : Perform meta-analyses of dose-response curves, adjusting for variables (e.g., cell lines, assay protocols). Use Bayesian statistics to quantify uncertainty. Validate findings through independent replication and orthogonal assays (e.g., SPR vs. enzymatic activity) .

Q. How can researchers balance open data sharing with ethical concerns in pharmacological studies involving this compound?

  • Methodological Answer : Anonymize datasets by removing identifiers and aggregating data to prevent patient re-identification. Use repositories like Zenodo with embargo options to protect sensitive findings. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and consult institutional ethics boards for compliance .

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